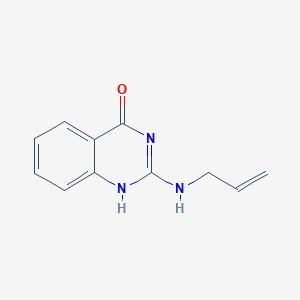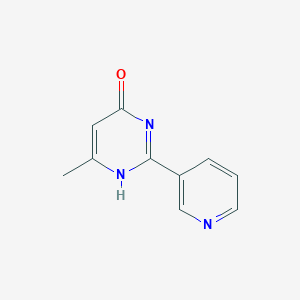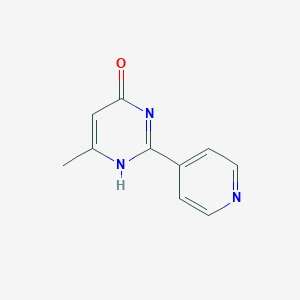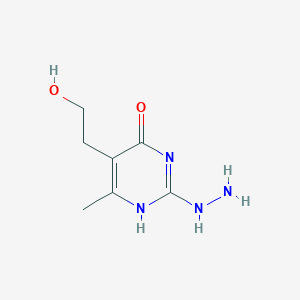![molecular formula C6H8N4S B7786840 [(E)-[(1H-pyrrol-2-yl)methylidene]amino]thiourea CAS No. 5451-36-5](/img/structure/B7786840.png)
[(E)-[(1H-pyrrol-2-yl)methylidene]amino]thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(E)-[(1H-pyrrol-2-yl)methylidene]amino]thiourea is a chemical compound with the molecular formula C6H8N4S. It is also known by its IUPAC name, 1H-pyrrole-2-carbaldehyde thiosemicarbazone . This compound features a pyrrole ring and an amino group, making it a versatile molecule in various chemical reactions and applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-[(1H-pyrrol-2-yl)methylidene]amino]thiourea typically involves the reaction of pyrrole-2-carbaldehyde with thiosemicarbazide. The reaction is carried out in ethanol at room temperature, followed by heating and stirring for several hours . The mixture is then cooled to room temperature, and the precipitate is filtered off to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through controlled reaction parameters and purification techniques.
化学反应分析
Types of Reactions
[(E)-[(1H-pyrrol-2-yl)methylidene]amino]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The amino and thiourea groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The reaction conditions typically involve solvents like ethanol or water and may require specific temperatures and pH levels to achieve optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different pyrrole derivatives, while substitution reactions can introduce various functional groups into the molecule .
科学研究应用
[(E)-[(1H-pyrrol-2-yl)methylidene]amino]thiourea has several scientific research applications, including:
作用机制
The mechanism of action of [(E)-[(1H-pyrrol-2-yl)methylidene]amino]thiourea involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming complexes that exhibit unique chemical and biological properties . These interactions can influence various biochemical pathways, leading to the observed effects.
相似化合物的比较
Similar Compounds
[(E)-[(1-methyl-1H-pyrrol-2-yl)methylidene]amino]thiourea: This compound is similar in structure but contains a methyl group on the pyrrole ring.
Pyrrolone and Pyrrolidinone Derivatives: These compounds share the pyrrole ring structure and exhibit similar biological activities.
Uniqueness
[(E)-[(1H-pyrrol-2-yl)methylidene]amino]thiourea is unique due to its specific functional groups and the ability to form metal complexes. This uniqueness makes it valuable in various research and industrial applications .
属性
CAS 编号 |
5451-36-5 |
|---|---|
分子式 |
C6H8N4S |
分子量 |
168.22 g/mol |
IUPAC 名称 |
(1H-pyrrol-2-ylmethylideneamino)thiourea |
InChI |
InChI=1S/C6H8N4S/c7-6(11)10-9-4-5-2-1-3-8-5/h1-4,8H,(H3,7,10,11) |
InChI 键 |
DYBBJPJQYIJFJO-UHFFFAOYSA-N |
SMILES |
C1=CNC(=C1)C=NNC(=S)N |
手性 SMILES |
C1=CNC(=C1)/C=N/NC(=S)N |
规范 SMILES |
C1=CNC(=C1)C=NNC(=S)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[[1-amino-2-(2,4-dichlorophenoxy)ethylidene]amino]-4-chlorobenzamide](/img/structure/B7786770.png)
![ethyl N-[(2Z)-2-[(morpholin-4-ylamino)methylidene]-3-oxobutanoyl]carbamate](/img/structure/B7786780.png)
![ethyl 2-acetylimino-2-[2-(4-chloro-2-nitrophenyl)hydrazinyl]acetate](/img/structure/B7786787.png)


![(3Z)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-[(hydroxyamino)methylidene]thiourea](/img/structure/B7786801.png)
![(2Z)-2-[(3-methylphenyl)hydrazinylidene]-3-oxo-3-thiophen-2-ylpropanal](/img/structure/B7786820.png)

![1-(3-chlorobenzyl)-4-hydroxy-3-[(E)-3-phenyl-2-propenyl]-2(1H)-pyridinone](/img/structure/B7786861.png)
![4-hydroxy-3-[(2E)-3-phenylprop-2-en-1-yl]-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridin-2-one](/img/structure/B7786862.png)
![ethyl 2-[(2-benzoyl-3-oxo-3-phenylprop-1-enyl)amino]acetate](/img/structure/B7786870.png)
![ethyl (Z)-2-[(2-benzoyl-3-oxo-3-phenylprop-1-enyl)amino]-3-(dimethylamino)prop-2-enoate](/img/structure/B7786871.png)

